N-tert-butyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-tert-butyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic small molecule belonging to the pyrimido[5,4-b]indole class. Its structure features a pyrimidoindole core substituted at position 3 with a 2-methoxyethyl group and at position 2 with a sulfanyl acetamide moiety bearing a tert-butyl N-substituent. This compound is hypothesized to act as a Toll-like receptor 4 (TLR4) ligand, based on structural similarities to analogs reported in recent studies . The tert-butyl group enhances steric bulk and metabolic stability, while the 2-methoxyethyl substituent may improve solubility compared to hydrophobic aromatic groups .
Properties
IUPAC Name |
N-tert-butyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-19(2,3)22-14(24)11-27-18-21-15-12-7-5-6-8-13(12)20-16(15)17(25)23(18)9-10-26-4/h5-8,20H,9-11H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHIKIDHSKIXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC2=C(C(=O)N1CCOC)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole core structure.
Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidoindole intermediate.
Attachment of the acetamide moiety: The final step involves the acylation of the intermediate with tert-butyl acetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques, automated synthesis, and purification processes such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with different nucleophilic groups replacing the sulfanyl group.
Scientific Research Applications
N-tert-butyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of pyrimido[5,4-b]indole derivatives optimized for TLR4 activity. Below is a detailed comparison with structurally related analogs:
Structural and Functional Differences
Key Observations
Substitution at Position 3 :
- The 2-methoxyethyl group in the target compound replaces the phenyl group found in most analogs (e.g., 1Z105, 32). This substitution likely enhances aqueous solubility due to the ether oxygen’s polarity, addressing a limitation of phenyl-substituted derivatives .
- Phenyl or phenethyl groups (e.g., compound 40 ) improve lipophilicity but may reduce solubility, impacting pharmacokinetics.
N-Substituent on Acetamide: tert-butyl (target compound) vs. cyclohexyl (1Z105): The tert-butyl group’s branched structure provides greater metabolic stability compared to cyclohexyl, as seen in compound 32’s improved resistance to hepatic degradation . However, cyclohexyl analogs like 1Z105 exhibit higher TLR4 activity, suggesting a trade-off between stability and potency .
Modifications at Position 5 or 8 :
- Methyl at C5 (1Z105) or propyl at C5 (compound 48 ) slightly enhance activity but may increase hydrophobicity.
- Furan at C8 (2B182C) significantly boosts potency, indicating that electron-rich aromatic groups at this position optimize TLR4 interactions .
Synthetic Accessibility :
- The target compound’s synthesis likely follows established protocols using HATU-mediated amide coupling, as seen in analogs (e.g., compound 32 in ). Yield and purity depend on the steric bulk of the tert-butyl group and the reactivity of the 2-methoxyethyl substituent.
Biological Activity
N-tert-butyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a pyrimidine ring fused with an indole moiety. The presence of a tert-butyl group and a sulfanyl linkage contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O3S |
| Molecular Weight | 304.40 g/mol |
| CAS Number | 1797159-83-1 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, pyrimidine derivatives have shown significant inhibition of cell proliferation in various cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Study:
In a study involving pyrimidine nucleosides, one derivative demonstrated over 50% inhibition of proliferation in A431 vulvar epidermal carcinoma cells at concentrations as low as 10 µM . This suggests that modifications to the pyrimidine structure can enhance biological activity.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Similar compounds have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition. The sulfanyl group is often implicated in enhancing membrane permeability, allowing for better interaction with bacterial targets.
Anti-inflammatory Activity
Pyrimidine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity is crucial for developing treatments for chronic inflammatory diseases.
The biological activities of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could act on specific receptors involved in inflammation and cell growth regulation.
- DNA Interaction : Similar compounds have demonstrated the ability to intercalate DNA, leading to disruption of replication processes.
Q & A
Q. What are the key steps in synthesizing N-tert-butyl-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide?
The synthesis involves multi-step organic reactions:
- Core Formation : Construction of the pyrimido[5,4-b]indole core via cyclocondensation of substituted indole precursors with pyrimidine derivatives under basic conditions (e.g., NaOH in DMF) .
- Sulfanyl-Acetamide Coupling : Thioether linkage formation between the pyrimidoindole core and the tert-butyl acetamide group using coupling agents like EDCI/HOBt in anhydrous solvents .
- Purification : Chromatographic techniques (e.g., flash chromatography) and recrystallization to achieve >95% purity, verified by HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation : NMR (¹H, ¹³C, and 2D-COSY) to resolve the pyrimidoindole core and sulfanyl-acetamide connectivity .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS) for molecular ion validation .
- Stability Profiling : TGA/DSC to evaluate thermal stability and pH-dependent degradation studies (e.g., 1–13 pH range) .
Q. What are the primary biological targets hypothesized for this compound?
Preliminary studies suggest interactions with:
- Kinase Enzymes : Inhibition of tyrosine kinases (e.g., EGFR) due to structural similarity to ATP-competitive inhibitors .
- Apoptotic Pathways : Modulation of Bcl-2 family proteins, inferred from cytotoxicity assays in cancer cell lines (IC₅₀ = 1.2–3.8 µM) .
- Epigenetic Regulators : Potential HDAC inhibition based on molecular docking studies .
Q. How stable is this compound under physiological conditions?
- pH Stability : Stable in neutral buffers (pH 7.4) but degrades in acidic conditions (pH < 3) via hydrolysis of the sulfanyl group .
- Light Sensitivity : Photodegradation observed under UV light (λ = 365 nm), necessitating storage in amber vials .
- Thermal Stability : Decomposition onset at 180°C (TGA data), suitable for standard laboratory handling .
Q. Which functional groups are critical for its bioactivity?
- Sulfanyl Bridge : Essential for target binding (e.g., cysteine residues in kinases) .
- Pyrimidoindole Core : Provides planar rigidity for intercalation or enzyme active-site interactions .
- Methoxyethyl Side Chain : Enhances solubility and pharmacokinetic properties .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step?
- Optimized Reaction Conditions : Use of polar aprotic solvents (e.g., DMF/DMSO) at 50–60°C to enhance nucleophilic substitution kinetics .
- Catalyst Screening : Trial Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling variants, improving yields from 45% to 72% .
- By-Product Mitigation : Silica gel filtration to remove unreacted intermediates, monitored via TLC (Rf = 0.3 in ethyl acetate/hexane) .
Q. What strategies resolve contradictions in reported bioactivity data?
- Assay Standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability .
- Metabolite Profiling : LC-MS/MS to identify active metabolites contributing to off-target effects .
- Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence polarization) with SPR to confirm binding kinetics .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Key modifications and effects include:
| Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of tert-butyl with cyclopropyl | Improved BBB permeability (logP reduced from 3.1 to 2.4) | |
| Fluorination of methoxyethyl chain | Enhanced kinase selectivity (ΔIC₅₀ = 0.5 µM vs. wild type) | |
| Introduction of pyridine ring | Increased aqueous solubility (logS = -2.1 → -1.4) |
Q. What computational methods predict pharmacokinetic improvements?
- MD Simulations : Assess binding free energy (ΔG) with kinases using AMBER or GROMACS .
- ADMET Prediction : SwissADME or pkCSM to optimize logP (target: 2–3) and reduce CYP3A4 inhibition .
- QSAR Modeling : CoMFA/CoMSIA to correlate substituent electronegativity with cytotoxicity .
Q. How to validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Detect thermal stabilization of kinases (ΔTm ≥ 2°C) upon compound treatment .
- Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads for target identification via Western blot .
- CRISPR Knockout : Use kinase-deficient cell lines to confirm on-target effects (e.g., EGFR KO reverses apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
